molecular formula C19H18N2O2S B2388987 methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207048-26-7

methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2388987
CAS No.: 1207048-26-7
M. Wt: 338.43
InChI Key: UDLKZHFSXSKCGN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

The synthesis of methyl 8-methyl-4-{[3-(methylsulfanyl)phenyl]amino}quinoline-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridinyl boronic acid with a halogenated triazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate various biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N-propyl-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound shares the triazole and methoxyphenyl groups but differs in the presence of a carbohydrazide group instead of a carboxamide group.

    5-(4-Methoxyphenyl)-1H-indole: This compound contains a methoxyphenyl group and an indole ring, differing from the triazole ring in the target compound.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has a methoxyphenyl group and an imidazole ring.

Properties

IUPAC Name

methyl 8-methyl-4-(3-methylsulfanylanilino)quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-6-4-9-15-16(11-17(19(22)23-2)21-18(12)15)20-13-7-5-8-14(10-13)24-3/h4-11H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLKZHFSXSKCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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